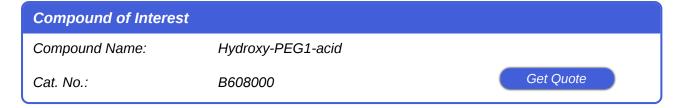


Spectroscopic Analysis of Hydroxy-PEG1-acid Conjugates: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of **Hydroxy-PEG1-acid**, a bifunctional linker commonly used in bioconjugation and drug development. Understanding the spectroscopic signature of this molecule is crucial for confirming its structure, assessing its purity, and verifying its successful conjugation to other molecules. This guide presents expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Hydroxy-PEG1-acid**. These values are based on established principles and data from similar short-chain PEG and carboxylic acid-containing molecules.

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)



Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
-CH ₂ - (adjacent to OH)	~3.7	Triplet	
-CH ₂ - (PEG backbone)	~3.6	Multiplet	
-CH ₂ - (adjacent to C=O)	~2.5	Triplet	
-OH (hydroxyl)	1-5 (variable)	Broad Singlet	Position is concentration and solvent dependent.
-OH (carboxylic acid)	10-13 (variable)	Broad Singlet	Position is concentration and solvent dependent; may exchange with D ₂ O.[1]

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

Carbon	Expected Chemical Shift (ppm)	Notes
-CH ₂ - (adjacent to OH)	~60-62	_
-CH ₂ - (PEG backbone)	~70	
-CH ₂ - (adjacent to C=O)	~35-40	
C=O (carboxylic acid)	~170-185	[2]

Table 3: Expected FTIR Absorption Frequencies (in cm⁻¹)



Functional Group	Expected Absorption Range (cm ⁻¹)	Appearance
O-H (hydroxyl)	3200-3600	Broad
O-H (carboxylic acid)	2500-3300	Very Broad
C-H (alkane)	2850-3000	Sharp
C=O (carboxylic acid)	1700-1725	Strong, Sharp
C-O (ether and alcohol)	1050-1150	Strong

Table 4: Expected Mass Spectrometry Data

Ionization Mode	Expected Ion(s)	m/z	Notes
ESI-MS (+)	[M+H]+, [M+Na]+	135.06, 157.04	M = 134.13 g/mol
ESI-MS (-)	[M-H] ⁻	133.05	
MS/MS Fragmentation	Expect neutral loss of H ₂ O (18.01 Da) and CO ₂ (44.01 Da). The PEG chain can fragment via cleavage of C-O or C-C bonds, resulting in the loss of ethylene glycol units (44.03 Da).[3]		

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the presence of key functional groups.



Sample Preparation:

- Dissolve 5-10 mg of the Hydroxy-PEG1-acid conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2 seconds.

Data Analysis:

- Reference the spectra to the residual solvent peak.
- Integrate the proton signals to determine the relative number of protons.
- Assign peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.



Sample Preparation:

- Neat (liquid sample): Place a drop of the liquid sample between two NaCl or KBr plates.
- Thin film (solid sample): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.
- ATR: Place the sample directly on the ATR crystal.

Instrumentation and Parameters:

- Spectrometer: FTIR spectrometer.
- Mode: Transmittance or Attenuated Total Reflectance (ATR).
- Spectral range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.

Data Analysis:

- · Perform a background scan.
- · Collect the sample spectrum.
- Identify characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the conjugate.

Sample Preparation:

 Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[3]



 For Electrospray Ionization (ESI), further dilute the sample with the mobile phase to a final concentration of 1-10 μg/mL.[3]

Instrumentation and Parameters:

- Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules.
- Mode: Positive or negative ion mode.
- Mass range: Set an appropriate m/z range to detect the expected ions.
- For MS/MS: Select the parent ion of interest and apply collision-induced dissociation (CID).

Data Analysis:

- Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-).
- Confirm that the observed mass corresponds to the calculated molecular weight.
- Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.

Visualizations

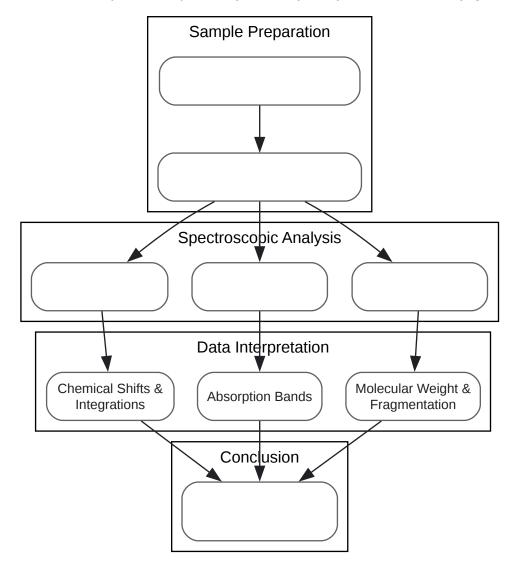
Chemical Structure and Key Spectroscopic Regions

Caption: Key regions of the Hydroxy-PEG1-acid structure for NMR and FTIR analysis.

Experimental Workflow for Spectroscopic Analysis



Workflow for Spectroscopic Analysis of Hydroxy-PEG1-acid Conjugates



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Caption: A generalized workflow for the spectroscopic analysis of conjugates.

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